Product packaging for Chloroacetyl-l-alanine(Cat. No.:CAS No. 1190-32-5; 691-80-5)

Chloroacetyl-l-alanine

Cat. No.: B2801354
CAS No.: 1190-32-5; 691-80-5
M. Wt: 165.57
InChI Key: HTAQFYLADZNZHZ-VKHMYHEASA-N
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Description

Contextualizing N-Chloroacetyl-L-Alanine within Amide and Peptide Chemistry Research

In the realm of amide and peptide chemistry, N-Chloroacetyl-L-alanine serves as a key building block and intermediate. The presence of the chloroacetyl group, an electrophilic moiety, allows for specific chemical reactions, particularly with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules.

The chloroacetyl group can act as a protecting group for the amine functionality of alanine (B10760859) during peptide synthesis. ontosight.ai More importantly, it functions as a reactive handle for the introduction of various functionalities onto a peptide chain or for the creation of cyclic peptides. nih.govgoogle.com The reaction of the chloroacetyl group with a free sulfhydryl group, such as that from a cysteine residue within the same peptide, can lead to the formation of a stable thioether linkage, resulting in cyclization. nih.govgoogle.com This method is instrumental in generating libraries of macrocyclic peptides, which are of great interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets.

The synthesis of N-chloroacetylated amino acids, including N-Chloroacetyl-L-alanine, is typically achieved by reacting the parent amino acid with chloroacetyl chloride. ontosight.aiprepchem.com This straightforward acylation provides a versatile platform for further chemical elaboration.

Evolution of Research Perspectives on Chloroacetylated Amino Acids

The scientific community's interest in chloroacetylated amino acids has evolved considerably over time. Initially, research focused on the fundamental synthesis and reactivity of these compounds. acs.org Early studies established methods for their preparation and explored their utility in conjugating polypeptides to other molecules, such as thiol-containing compounds. acs.org

More recently, the focus has shifted towards leveraging the unique properties of chloroacetylated amino acids for more sophisticated applications. The development of automated peptide synthesizers has enabled the efficient incorporation of N-chloroacetyl moieties at the N-terminus of synthetic peptides. nih.govgoogle.com This has paved the way for the creation of synthetic peptide polymers and peptide-protein conjugates for use as immunogens. nih.gov

Furthermore, research has delved into the nuanced reactivity of the chloroacetyl group. For instance, studies have shown that the reaction rate between a chloroacetyl-modified peptide and a thiol-containing molecule can be significantly influenced by the nature of the amino acid residues within the peptide sequence. mdpi.comresearchgate.net Specifically, the presence of basic amino acid residues can accelerate the reaction through electrostatic interactions. mdpi.comresearchgate.net This understanding allows for finer control over conjugation and cyclization reactions.

Scope and Research Significance

The research significance of N-Chloroacetyl-L-alanine and other chloroacetylated amino acids is broad and continues to expand. Their primary utility lies in their role as versatile intermediates in organic synthesis and peptide chemistry.

Key areas of research significance include:

Peptide Cyclization and Macrocycle Synthesis: The intramolecular reaction between an N-terminal chloroacetyl group and a cysteine residue is a robust method for creating cyclic peptides. nih.govgoogle.com These constrained structures are valuable tools for probing biological systems and for the development of new therapeutics.

Bioconjugation: The chloroacetyl group readily reacts with thiols, making it an excellent tool for attaching peptides to proteins, surfaces, or other molecules of interest. nih.gov This has applications in the development of antibody-drug conjugates, biosensors, and functionalized materials.

Combinatorial Chemistry and Drug Discovery: The ability to easily incorporate chloroacetylated amino acids into peptides and subsequently modify them allows for the generation of large and diverse libraries of compounds for high-throughput screening. This is a powerful approach for identifying novel ligands and inhibitors for therapeutic targets. rsc.org

Mechanistic Studies: The well-defined reactivity of the chloroacetyl group allows researchers to study the influence of local chemical environments on reaction kinetics, providing insights into factors that govern molecular interactions. mdpi.comresearchgate.net

The continued exploration of the chemistry and applications of N-Chloroacetyl-L-alanine and its analogs promises to yield new tools and strategies for addressing challenges in chemistry, biology, and medicine.

Chemical and Physical Properties

PropertyValue
Chemical Formula C5H8ClNO3
Molecular Weight 165.57 g/mol medchemexpress.com
CAS Number 691-80-5 sigmaaldrich.com
Appearance White to almost white powder or crystal cymitquimica.com
Synonyms 2-(2-Chloroacetamido)propanoic acid, Alanine, N-(chloroacetyl)- cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNO3 B2801354 Chloroacetyl-l-alanine CAS No. 1190-32-5; 691-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Chloroacetyl L Alanine

Established Synthetic Routes to N-Chloroacetyl-L-Alanine

The synthesis of N-Chloroacetyl-L-alanine is primarily achieved through the acylation of L-alanine (B1666807). This approach is efficient and allows for the retention of the stereochemical integrity of the starting amino acid.

Acylation of L-Alanine with Chloroacetyl Chloride

The most direct and widely employed method for the synthesis of N-Chloroacetyl-L-alanine is the acylation of L-alanine with chloroacetyl chloride. This reaction involves the nucleophilic attack of the amino group of L-alanine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A variety of reaction conditions have been reported for the N-chloroacetylation of amino compounds. For instance, a facile one-pot process has been developed for the synthesis of amides from aromatic amines and chloroacetyl chloride using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) at room temperature, affording high yields in a few hours pubcompare.ai. In a typical procedure, the amine is dissolved in THF, DBU is added, and the mixture is cooled before the dropwise addition of chloroacetyl chloride pubcompare.ai. Another efficient and highly chemoselective N-chloroacetylation of amino compounds, including amino acids, utilizes chloroacetyl chloride in a phosphate buffer, yielding chloroacetamides within 20 minutes tandfonline.comresearchgate.net. This method is environmentally friendly and scalable tandfonline.comresearchgate.net.

The choice of solvent and base can be optimized to achieve high yields and purity. Common bases include sodium hydroxide, triethylamine, and potassium carbonate, while solvents can range from aqueous solutions to organic solvents like dichloromethane (DCM) and dioxane.

Table 1: Reaction Conditions for the Acylation of Amines with Chloroacetyl Chloride

<

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
AnilineDBUTHF3 h86 pubcompare.ai
Amino acids-Phosphate Buffer20 minHigh tandfonline.comresearchgate.net
Aryl aminesTEADMF-- pubcompare.ai
Aryl aminesTEADCM-- pubcompare.ai
Aryl aminesK2CO3Benzene-- pubcompare.ai

Stereoselective Synthesis Approaches

The synthesis of N-Chloroacetyl-L-alanine from L-alanine via acylation with chloroacetyl chloride is inherently stereoselective as the chiral center of L-alanine is not directly involved in the reaction. Standard acylation conditions are generally mild enough to prevent racemization of the α-carbon. The L-configuration of the alanine (B10760859) backbone is therefore retained in the final product.

While direct acylation is the most straightforward method, other stereoselective approaches in amino acid chemistry can ensure high enantiomeric purity. For instance, enzymatic methods are well-established for the production of enantiomerically pure L-alanine, which can then be used as a starting material for acylation nih.govresearchgate.net. The use of enzymes such as L-aspartate-β-decarboxylase or L-alanine dehydrogenase can produce L-alanine with high stereochemical fidelity nih.gov.

Furthermore, stereoselective syntheses of related compounds, such as trans-3-chloro-β-lactams from imines and chloroacetyl chloride, demonstrate that the stereochemistry can be controlled in reactions involving the chloroacetyl moiety jlu.edu.cn. Although this example does not directly produce N-Chloroacetyl-L-alanine, it highlights the potential for stereocontrol in related synthetic transformations.

Derivatization Strategies and Analog Synthesis

The chloroacetyl group in N-Chloroacetyl-L-alanine serves as a reactive handle for further chemical modifications, enabling the synthesis of a wide range of derivatives and analogs.

N-Chloroacetylated Amino Acid and Peptide Derivatives

N-Chloroacetyl-L-alanine can be incorporated into peptides to introduce a reactive site for conjugation or cyclization. A method has been developed to incorporate chloroacetyl moieties on the amino groups of synthetic peptides using an automated peptide synthesizer medchemexpress.com. These N-chloroacetyl-derivatized peptides readily react with sulfhydryl-containing molecules, such as cysteine residues or thiol-carrying compounds, to form stable thioether linkages medchemexpress.commdpi.com. This reactivity is the basis for preparing synthetic peptide polymers, conjugated peptides, and cyclic peptides medchemexpress.com.

The synthesis of N-chloroacetyl derivatives of amino acids and their subsequent use for the conjugation of polypeptides to thiol-containing compounds has been described mdpi.com. This strategy is valuable for creating complex biomolecular constructs.

Synthesis of Halogenated N-Acylalanine Esters

The carboxylic acid group of N-Chloroacetyl-L-alanine can be esterified to produce halogenated N-acylalanine esters. Standard esterification methods can be employed, often requiring activation of the carboxylic acid or the use of an acid catalyst. For example, the esterification of N-acetyl-L-phenylalanine has been achieved using modified Mukaiyama's reagents, which facilitate the reaction between the carboxylic acid and an alcohol mdpi.com. This method, which can be accelerated by microwave irradiation, is applicable to N-acylated amino acids in general mdpi.com.

Another general process for the esterification of amino acids and peptides involves the use of chlorosulfonic acid in the presence of an alcohol google.com. This method is suitable for a range of amino acids and can be performed with the alcohol serving as the solvent google.com. The methyl ester of N-(chloroacetyl)-L-alanine is a known derivative that can be synthesized using these established esterification protocols spectrabase.com.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of N-Chloroacetyl-L-alanine, possessing both a nucleophilic nitrogen (after deprotonation of the amide) and an electrophilic carbon bearing the chlorine atom, makes it a precursor for the synthesis of various heterocyclic compounds. Chloroacetyl chloride itself is a versatile reagent in heterocyclic synthesis, and the chloroacetyl moiety in N-Chloroacetyl-L-alanine retains this reactivity mdpi.com.

The reaction of N-(2-chloroacetyl)-α-amino acids with 3-cyanopyridine-2(1H)-thiones leads to the formation of N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which upon heating, undergo cyclization to produce 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-e] tandfonline.commedchemexpress.comdiazepine-2(1H),5-diones in high yields.

Furthermore, the chloroacetyl group is a key component in the Staudinger synthesis of β-lactams. The reaction of an imine with a ketene generated from chloroacetyl chloride can produce a β-lactam ring system. A highly stereoselective synthesis of trans-3-chloro-β-lactams has been achieved from imines and chloroacetyl chloride in the presence of triethylamine jlu.edu.cn. This demonstrates the utility of the chloroacetyl group in forming four-membered heterocyclic rings.

The chloroacetyl group can also be used in the synthesis of other heterocycles such as thiazolidinones and benzodiazepines, highlighting its broad applicability in the construction of diverse molecular scaffolds.

Formation of β-Lactams from N-Chloroacetylated Amino Acids

The synthesis of β-lactams, a core structural motif in many antibiotic agents, can be achieved from N-chloroacetylated amino acids. One reported method involves the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. In this approach, N-benzyl or N-(p-methoxybenzyl) amino acid derivatives are treated with chloroacetyl chloride in the presence of propylene oxide in tetrahydrofuran (THF) to yield the corresponding N-chloroacetyl amino acid derivatives. Subsequent treatment with a base such as cesium carbonate (Cs2CO3) or sodium hydride (NaH) in acetonitrile (CH3CN) induces intramolecular cyclization to form the 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones scispace.com.

Another strategy for β-lactam synthesis is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine nih.govthieme-connect.deorganic-chemistry.org. While not directly starting from N-chloroacetyl-L-alanine, this method is a cornerstone in β-lactam chemistry and provides context for the cyclization of related structures. The stereochemical outcome of the Staudinger reaction can be influenced by the choice of reactants and reaction conditions, often leading to the preferential formation of either cis or trans isomers nih.govorganic-chemistry.org.

Furthermore, 4-phosphono-β-lactams can be synthesized from N-chloroacetyl 1-aminoalkyl phosphonates. These precursors are prepared through a one-pot N-acylation of an aromatic imine followed by the addition of a trialkyl phosphite researchgate.net. This highlights the utility of the chloroacetyl group as a reactive handle for subsequent chemical transformations.

Asymmetric Synthesis of Pyroglutamic Acid Derivatives via 5-exo-tet Cyclization

A significant application of N-chloroacetylated amino acids is in the asymmetric synthesis of enantiomerically enriched 3-substituted pyroglutamic acid derivatives. This methodology relies on an efficient 5-exo-tet cyclization of N-chloroacetyl aroylalanines researchgate.net. The process begins with the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids through a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) researchgate.net.

The subsequent N-chloroacetylation of these amino acid derivatives, followed by a base-catalyzed cyclization, proceeds via a 5-exo-tet pathway to furnish the desired pyroglutamic acid derivatives. The final step involves the acid-catalyzed removal of the chiral auxiliary, which occurs without compromising the stereochemical integrity of the product researchgate.net. This strategy provides a practical route to enantiomerically pure 3-aroyl pyroglutamic acids, which are analogs of known P2X7 antagonists researchgate.net.

Step Description Key Features
1Tandem aza-Michael addition and CIDTHighly diastereoselective synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids.
2N-chloroacetylationIntroduction of the chloroacetyl group to the amino acid derivative.
3Base-catalyzed cyclizationFast 5-exo-tet cyclization to form the pyroglutamic acid ring.
4Removal of chiral auxiliaryAcid-catalyzed removal without loss of stereochemical integrity.

Piperazine-Based Scaffold Synthesis and Peptidomimetic Exploration

The piperazine scaffold is a prevalent heterocyclic motif in medicinal chemistry, and N-chloroacetyl groups can be utilized in the synthesis of piperazine-based derivatives. For instance, a series of potent anticancer agents were developed featuring a 7-(4-(2-Chloroacetyl)piperazin-1-yl) moiety attached to a quinolone core researchgate.net. The chloroacetyl group in these compounds serves as a reactive site for further functionalization or interaction with biological targets.

The synthesis of piperazine derivatives can be achieved through various strategies, including the reaction of primary amines with nitrosoalkenes followed by reductive cyclization, or through the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) researchgate.net. While not directly involving N-chloroacetyl-L-alanine, these methods illustrate the broader context of incorporating chloroacetyl groups into piperazine-containing molecules for peptidomimetic exploration.

Incorporation into Polymeric Structures

N-Chloroacetyl-L-alanine and related chloroacetyl-modified peptides are valuable precursors for the synthesis of functional polymers and for inducing specific secondary structures in peptides through cyclization.

Use in Biodegradable Poly(ester amide) Synthesis

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the favorable mechanical properties of polyamides researchgate.netuc.pt. The incorporation of α-amino acids, such as L-alanine, into the polymer backbone can enhance biocompatibility and introduce sites for enzymatic degradation uc.pt.

The synthesis of L-alanine-based PEAs can be achieved through various polycondensation methods. One approach involves the direct melt copolycondensation of adipic acid, L-alanine, and a diol . Another method is the solution polycondensation of di-p-toluenesulfonic acid salts of bis(α-amino acid) α,ω-alkylene diesters with di-p-nitrophenyl esters of diacids cmu.edu. The resulting PEAs often exhibit amorphous structures with glass transition temperatures that vary with the L-alanine content . The stereochemistry of the amino acid can influence the degradation rate, with polymers containing the natural L-amino acid often showing faster enzymatic degradation cmu.edu.

Monomers Polymerization Method Resulting Polymer Key Properties
Adipic acid, L-alanine, diolDirect melt copolycondensationL-alanine-based Poly(ester amide)Amorphous, varying Tg with L-alanine content.
bis(α-amino acid) α,ω-alkylene diesters, di-p-nitrophenyl esters of diacidsSolution polycondensationHigh molecular weight Poly(ester amide)sGenerally amorphous, good film-forming properties.

Chloroacetyl-Modified Peptides for Polymerization and Cyclization

The introduction of a chloroacetyl group at the N-terminus of a peptide provides a reactive handle for polymerization or cyclization google.com. This modification allows for the formation of thioether bonds with cysteine residues present in the peptide sequence. The outcome of the reaction, either polymerization or cyclization, can be controlled by the concentration of the starting peptide in a neutral pH buffer google.com. Generally, smaller peptides, for example, those with 5 to 6 amino acids, tend to undergo intramolecular cyclization rather than intermolecular polymerization google.com.

Biochemical Interactions and Enzymatic Mechanisms of N Chloroacetyl L Alanine and Its Derivatives

Enzyme Inhibition Mechanisms

N-chloroacetylated amino acids and their derivatives can function as potent inhibitors of protein synthesis by targeting the heart of the translational machinery: the ribosome. The primary mechanism of inhibition is the irreversible alkylation of components within the ribosome's peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation. libretexts.orgwalshmedicalmedia.com

These derivatives act as affinity labels. An N-chloroacetylated amino acid, when attached to its corresponding transfer RNA (tRNA), becomes a structural mimic of a natural aminoacyl-tRNA. khanacademy.org This chloroacetyl-aminoacyl-tRNA can bind to the acceptor site (A-site) of the ribosome, just as a normal aminoacyl-tRNA would during the elongation cycle of protein synthesis. libretexts.org

Once positioned in the A-site, the reactive chloroacetyl group can form a covalent bond with a nearby nucleophilic residue within the PTC. researchgate.net The PTC is composed of ribosomal RNA (rRNA) and ribosomal proteins, and potential targets for alkylation include nucleophilic nitrogen atoms in the bases of rRNA or the side chains of amino acid residues like histidine in ribosomal proteins. This covalent modification of the PTC effectively and irreversibly inactivates the catalytic center, preventing the formation of subsequent peptide bonds and halting protein synthesis. libretexts.orgyoutube.com This targeted inactivation makes N-haloacetylated aminoacyl-tRNAs valuable tools for studying the structure and function of the ribosomal PTC. nih.gov

Substrate Specificity and Enzymatic Hydrolysis

Aminoacylases (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) are a class of enzymes that catalyze the hydrolysis of N-acylated amino acids to yield a free L-amino acid and a carboxylate. researchgate.net These enzymes are widespread in nature, including in various microorganisms, and are utilized industrially for the production of optically pure L-amino acids. researchgate.net

Microbial aminoacylases exhibit broad substrate specificity and can effectively hydrolyze N-chloroacetyl-L-alanine and related compounds. Research on a thermostable aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus demonstrates this capability. This enzyme shows activity on a range of N-acylated L-amino acids with nonpolar side chains, including methionine, alanine (B10760859), valine, and leucine.

While its physiological role may be in metabolizing protein growth substrates, its activity on non-physiological substrates has also been characterized. Notably, N-chloroacetyl-L-valine was identified as a particularly effective substrate for the P. furiosus aminoacylase, with a catalytic efficiency (kcat/Km) nearly three times higher than that for N-acetyl-L-methionine. nih.gov This indicates that the chloroacetyl group is well-tolerated and can be efficiently processed by the active site of certain microbial aminoacylases.

Below is a data table summarizing the substrate specificity of the aminoacylase from Pyrococcus furiosus.

SubstrateRelative Activity (%)
N-Acetyl-L-methionine100
N-Chloroacetyl-L-valineData not provided
N-Formyl-L-methionineData not provided
N-Acetyl-L-alanine83
N-Acetyl-L-valine72
N-Acetyl-L-leucine61
N-Acetyl-L-phenylalanine25
N-Acetyl-L-tryptophan16
N-Acetyl-L-aspartate0

Data sourced from a study on Pyrococcus furiosus aminoacylase. nih.gov The table shows the enzyme's preference for substrates with nonpolar side chains.

Molecular Interaction with Biological Targets

The chloroacetyl group is an electrophilic moiety that readily reacts with nucleophiles, most notably the thiol (sulfhydryl) groups found in cysteine residues and thiol-containing compounds like glutathione. nih.govstudy.com This reaction is a cornerstone of bioconjugation chemistry and underlies many of the biological effects of chloroacetyl-containing molecules.

The reaction proceeds via a nucleophilic substitution (alkylation) mechanism. The sulfur atom of the thiol group acts as the nucleophile, attacking the carbon atom of the chloroacetyl group that is bonded to the chlorine atom. This leads to the displacement of the chloride ion and the formation of a stable thioether bond between the peptide and the thiol-containing compound. nih.gov Due to their high reactivity and specificity towards thiols under controlled pH conditions, chloroacetyl-modified peptides are widely used to covalently link to proteins at specific cysteine sites or to conjugate with other thiol-modified molecules. nih.gov

The local chemical environment, dictated by neighboring amino acid residues, can significantly influence the kinetics and specificity of the reaction between a chloroacetyl-modified peptide and a thiol. Studies have demonstrated that the presence of positively charged (basic) amino acid residues, such as arginine (Arg), in close proximity to the chloroacetyl group can dramatically accelerate the reaction rate with negatively charged thiol-containing compounds. biorxiv.org

This rate enhancement is attributed to electrostatic interactions. The positive charges of the basic amino acid side chains attract and increase the local concentration of the negatively charged thiol reactant near the electrophilic chloroacetyl group. biorxiv.org This electrostatic gathering effect facilitates a more efficient reaction.

Research investigating the reaction of chloroacetyl-modified tripeptides with the negatively charged thiol compound mercaptoundecahydrododecaborate (B1143558) (BSH) has quantified this effect. The results show that:

The number of basic residues matters: The reaction rate increases with the number of arginine residues in the peptide. A tripeptide with three arginines (Cl-3R) reacts much faster than one with two (Cl-2R) or one (Cl-1R). biorxiv.org

Distance is critical: The accelerating effect diminishes as the distance between the basic residues and the chloroacetyl group increases. Inserting an alkyl linker between the triarginine sequence and the chloroacetyl group slows the reaction, with longer linkers resulting in lower conversion rates. biorxiv.org

The following table presents experimental data on the conversion of chloroacetyl-modified peptides to their BSH-conjugated products, illustrating the influence of arginine residues.

PeptideNumber of Arginine ResiduesLinkerConversion to Product after 30 min (%)
Cl-3R 3None100
Cl-2R 2None48
Cl-1R 1None20
Cl-C1-3R 3Glycine (C1)100
Cl-C2-3R 3β-alanine (C2)27

Data adapted from a study on the reactivity of chloroacetyl-modified peptides. biorxiv.org The results highlight the acceleration of the reaction by positively charged arginine residues and the attenuation of this effect with increasing distance.

Applications of Chloroacetyl L Alanine in Peptide and Protein Chemistry Research

Chloroacetyl-l-alanine is an amino acid derivative that has found significant utility in the field of peptide and protein chemistry. Its N-terminal chloroacetyl group serves as a versatile reactive handle, enabling a variety of chemical modifications and constructions. This article explores the specific applications of this compound as a reagent in peptide synthesis, its role in creating peptide polymers and conjugates, its use in the design of cyclic peptides and peptidomimetics, and the strategies for its incorporation using solid-phase peptide synthesis.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of Chloroacetyl-l-alanine, offering non-destructive methods to probe its atomic and molecular structure. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The electronegative chlorine atom on the acetyl group significantly influences the chemical shift of adjacent protons. The expected signals include:

A singlet for the two protons of the chloroacetyl methylene (B1212753) group (Cl-CH₂-). Due to the deshielding effect of the adjacent chlorine and carbonyl group, this signal is expected to appear downfield.

A quartet for the alpha-proton on the alanine (B10760859) backbone (-CH-), which is split by the three protons of the adjacent methyl group.

A doublet for the three protons of the methyl group (-CH₃), split by the single alpha-proton.

A broad singlet for the amide proton (-NH-).

A broad singlet for the carboxylic acid proton (-COOH).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The electron-withdrawing effects of the chlorine, oxygen, and nitrogen atoms cause the corresponding carbon signals to appear at characteristic downfield shifts.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
Methyl-CH₃~1.4 - 1.6~18 - 20Doublet (d)
Alpha-Carbon-CH-~4.3 - 4.5~50 - 52Quartet (q)
MethyleneCl-CH₂-~4.1 - 4.3~42 - 44Singlet (s)
Amide Carbonyl-C=O (Amide)-~167 - 169-
Carboxyl Carbonyl-C=O (Acid)-~173 - 175-

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

The key functional groups in this compound give rise to characteristic absorption bands that confirm its structure. These include the carboxylic acid, the secondary amide, and the alkyl halide moieties.

Table 2. Characteristic FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
AmideN-H stretch3400 - 3200Moderate
AlkylC-H stretch3000 - 2850Moderate
Carboxylic AcidC=O stretch1725 - 1700Strong
Amide (Amide I)C=O stretch1680 - 1640Strong
Amide (Amide II)N-H bend1570 - 1515Moderate
Alkyl HalideC-Cl stretch800 - 600Strong

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound (C₅H₈ClNO₃) is approximately 165.0193 Da.

In a typical mass spectrum, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which helps to confirm the molecular structure. Common fragmentation pathways for N-acylated amino acids include the loss of the carboxylic acid group and cleavage of the amide bond.

Table 3. Predicted m/z Values for Common Adducts of this compound. uni.lu
Adduct IonFormulaPredicted Mass-to-Charge Ratio (m/z)
[M+H]⁺[C₅H₉ClNO₃]⁺166.0266
[M+Na]⁺[C₅H₈ClNO₃Na]⁺188.0085
[M+K]⁺[C₅H₈ClNO₃K]⁺203.9824
[M-H]⁻[C₅H₇ClNO₃]⁻164.0120

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of amino acid derivatives and peptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile.

For the analysis of this compound, a gradient elution method is commonly used, where the proportion of organic solvent in the mobile phase is gradually increased. This allows for the efficient separation of the target compound from impurities with different polarities. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. Detection is typically performed using an ultraviolet (UV) detector, as the amide bond absorbs UV light at wavelengths around 210-220 nm. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gel Filtration Chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size or molecular weight. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

This technique is generally less suited for the high-resolution purity assessment of small molecules like this compound compared to HPLC. However, it can be a valuable method for specific applications, such as removing high-molecular-weight impurities (e.g., polymers) or low-molecular-weight contaminants (e.g., salts) during a purification process. For instance, after a synthesis reaction, gel filtration can be used for a group separation to quickly desalt the crude product mixture before further purification by other methods.

Stereochemical Analysis and Enantiomeric Purity Determination

The precise stereochemical characterization of this compound is critical for its application in stereospecific synthesis and research. Advanced analytical methodologies are employed to confirm its absolute configuration and to determine its enantiomeric purity with high accuracy.

Dirhodium Method for Chirality Recognition

The determination of enantiomeric purity for N-acyl amino acids, including this compound, can be achieved through chiral recognition methods employing dirhodium(II) complexes. This technique leverages the formation of diastereomeric adducts between a chiral dirhodium complex and the enantiomers of the analyte, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.

The core of this method is a chiral dirhodium(II) paddlewheel complex, which features four bridging ligands that create a well-defined chiral environment around the two rhodium centers. acs.org These ligands are often derived from optically active sources themselves, such as N-protected amino acids or 2-oxopyrrolidines. nih.govnih.gov When this compound is introduced to a solution containing one of these chiral dirhodium complexes, it coordinates to the axial sites of the rhodium centers.

Due to the pre-existing chirality of the dirhodium catalyst, its interaction with l-alanine (B1666807) and any potential d-alanine (B559566) enantiomeric impurity will be different. This results in the formation of two distinct diastereomeric complexes in the NMR tube. These diastereomers have different magnetic environments, leading to a separation of signals (chemical shift non-equivalence) in the ¹H or ¹³C NMR spectrum. The integration of these separated signals allows for the precise quantification of the enantiomeric excess (e.e.) of the this compound sample. The choice of the specific chiral ligands on the dirhodium complex is crucial for achieving baseline separation and accurate quantification. nih.gov

Table 1: Illustrative ¹H NMR Data for Enantiomeric Purity Determination using a Chiral Dirhodium Complex This table presents hypothetical data to illustrate the principle of chiral recognition via NMR spectroscopy.

Analyte Proton Signal Chemical Shift (ppm) without Dirhodium Complex Chemical Shift (ppm) with Chiral Dirhodium Complex Integration
Chloroacetyl-l -alanine α-CH 4.52 4.65 99.5

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. springernature.comnih.gov This powerful technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of every atom to be established.

To determine the absolute configuration, the analysis must be sensitive to the difference between a molecule and its non-superimposable mirror image (enantiomer). This is achieved by utilizing the phenomenon of anomalous scattering (or resonant scattering). thieme-connect.de When the wavelength of the X-rays used is near the absorption edge of an atom in the crystal (in this case, typically chlorine, oxygen, or nitrogen), the scattering factor for that atom becomes a complex number. This leads to measurable differences in the intensities of specific pairs of reflections, known as Bijvoet pairs (h,k,l and -h,-k,-l), which would otherwise be identical. ed.ac.uk

By collecting a full sphere of diffraction data and carefully analyzing these intensity differences, crystallographers can determine which of the two possible enantiomeric structures (R or S) corresponds to the actual crystal structure. nih.gov The result is often expressed as a Flack parameter; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. ed.ac.uk While a specific crystal structure for this compound is not detailed in the provided sources, the table below shows typical parameters obtained from a single-crystal X-ray diffraction experiment for a similar N-acylated amino acid. researchgate.net

Table 2: Representative Crystallographic Data for an N-Acylated Amino Acid

Parameter Value
Chemical Formula C₅H₈ClNO₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.13
b (Å) 9.85
c (Å) 14.21
Volume (ų) 718.5
Z (molecules/unit cell) 4
Radiation (λ, Å) Cu Kα (1.54184)

Quantitative Determination of Amino Acid Release and Reaction Progress

Monitoring the release of l-alanine from this compound is essential for studying its reactivity, particularly in hydrolysis reactions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, providing accurate quantification of the reactants and products over time. sigmaaldrich.combevital.no

The process begins with the hydrolysis of the amide bond in this compound, which is typically achieved under acidic conditions (e.g., using 6 M hydrochloric acid at elevated temperatures). sigmaaldrich.comresearchgate.net This procedure cleaves the molecule, releasing free l-alanine and chloroacetic acid. To monitor the reaction's progress, aliquots are taken from the reaction mixture at specific time intervals.

Because free amino acids often lack a strong chromophore for UV detection, a pre-column derivatization step is commonly employed before HPLC analysis. waters.com Reagents such as o-phthaldialdehyde (OPA) react with the primary amine of the released l-alanine to form a highly fluorescent or UV-active derivative. The derivatized sample is then injected into the HPLC system. Separation is achieved on a reversed-phase column, and the derivative is detected and quantified. bevital.no By plotting the concentration of the released l-alanine against time, a reaction profile can be generated, allowing for the determination of reaction rates and completion.

Table 3: Example HPLC Data for Monitoring l-Alanine Release from this compound This table presents hypothetical data illustrating the quantification of l-alanine over the course of a hydrolysis reaction.

Time (minutes) This compound Concentration (mM) l-Alanine Concentration (mM) Percent Conversion (%)
0 10.00 0.00 0.0
30 7.52 2.48 24.8
60 5.15 4.85 48.5
90 3.21 6.79 67.9
120 1.88 8.12 81.2

Computational and Theoretical Approaches in N Chloroacetyl L Alanine Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies targeting N-Chloroacetyl-L-alanine are not extensively documented in publicly available literature, the methodology provides a framework for how its interactions with biological targets, such as enzymes or receptors, could be investigated. The process involves predicting the binding mode and affinity of a ligand within the active site of a target protein.

Prediction of Binding Sites and Intermolecular Interactions

The initial step in molecular docking is the identification of the binding site on the target protein. This can be done through experimental data or by using computational algorithms to find potential pockets on the protein's surface. Once a binding site is defined, docking algorithms sample a large number of possible orientations and conformations of the ligand within this site.

For a molecule like N-Chloroacetyl-L-alanine, these simulations would predict key intermolecular interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The amide group (-NH) and the carboxylic acid group (-COOH) of N-Chloroacetyl-L-alanine are potential hydrogen bond donors, while the carbonyl oxygens (C=O) and the chlorine atom can act as acceptors. Docking simulations would identify specific amino acid residues in the target's binding site (e.g., serine, histidine, arginine) that could form these crucial bonds.

Hydrophobic Interactions: The methyl group (-CH3) of the alanine (B10760859) backbone can engage in hydrophobic interactions with nonpolar residues of the target protein, such as leucine, valine, or isoleucine.

In studies of related molecules, such as L-alanine (B1666807) docking into the active site of ω-transaminase, hydrogen bonds between the amino acid's carboxyl group and residues like arginine are shown to be critical for substrate recognition. researchgate.net

Analysis of Binding Affinities and Energies

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value represents the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

These scoring functions are calculated based on the intermolecular interactions identified in the predicted binding pose. They typically consider factors like electrostatic interactions, van der Waals forces, desolvation penalties, and hydrogen bonding energy. By comparing the calculated binding energies of different ligands, researchers can rank potential inhibitors or substrates for a given biological target.

Table 1: Representative Binding Energy Contributions in a Ligand-Protein Complex

Interaction Type Typical Energy Contribution (kcal/mol)
Hydrogen Bond -2 to -8
Ionic Interaction -5 to -20
Hydrophobic Interaction -1 to -5

Note: This table provides typical energy ranges and is for illustrative purposes.

Evaluation of Ligand-Target Interactions

The final step involves a detailed evaluation of the predicted binding poses. This includes visual inspection of the ligand-target complex to ensure that the predicted interactions are chemically sensible. The distances and angles of potential hydrogen bonds are measured, and the proximity of hydrophobic groups is assessed.

Computational techniques like alanine scanning mutagenesis can be used in silico to further validate the importance of specific residues. nih.gov In this method, residues in the binding site are computationally mutated to alanine, and the change in binding energy is calculated. A significant loss in binding affinity upon mutation indicates that the original residue plays a critical role in the interaction with the ligand. nih.gov This analysis helps to build a comprehensive model of how a molecule like N-Chloroacetyl-L-alanine would interact with and be recognized by a specific biological target.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for studying the intrinsic properties of molecules like N-Chloroacetyl-L-alanine. While specific DFT studies on this exact compound are sparse, research on closely related molecules such as L-alanine and N-acetyl-L-alanine demonstrates the utility of this approach. repec.orgresearchgate.net

DFT calculations can determine a wide range of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. repec.org

Vibrational Frequencies: Simulating the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Chemical Descriptors: Determining properties like polarizability and hyperpolarizability, which are relevant for optical applications. repec.org

In a DFT study of L-alanine, calculations were used to determine the electronic structure, density of states (DOS), and band structure, providing insight into its potential as an optoelectronic material. researchgate.net Similarly, for N-acetyl-L-alanine, DFT was used to calculate polarizability and hyperpolarizability, indicating its potential for non-linear optical applications. repec.org These examples highlight how DFT could be applied to elucidate the fundamental electronic and structural properties of N-Chloroacetyl-L-alanine.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations allow researchers to observe how a molecule like N-Chloroacetyl-L-alanine behaves in a simulated environment, such as in an aqueous solution. This provides insights into its dynamic behavior, conformational flexibility, and interactions with its surroundings.

The methodology for an MD simulation typically involves:

System Setup: The molecule of interest is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. nih.gov

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., 300 K and 1 atm), allowing the solvent molecules to arrange naturally around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (femtoseconds) by solving Newton's equations of motion.

Analysis of the resulting trajectory can reveal information on conformational changes, hydrogen bonding dynamics, and solvent interactions. For instance, MD simulations of the related alanine dipeptide in explicit water have been used extensively to study its conformational landscape, sampling various local-minimum free-energy states and the transitions between them. rsc.orgnih.gov Such simulations could be used to understand the flexibility of the N-Chloroacetyl-L-alanine backbone and the preferred orientations of its side chains in solution.

Structural and Conformational Studies

Understanding the three-dimensional structure and conformational preferences of N-Chloroacetyl-L-alanine is fundamental to comprehending its function and interactions. While a crystal structure for the specific L-isomer is not readily found in the searched literature, a study on the related compound N-Chloroacetyl-β-alanine provides a clear example of the type of structural information that can be obtained. researchgate.net

In the crystal structure of N-Chloroacetyl-β-alanine, the molecule adopts a folded conformation. This structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O=C hydrogen bonds form between the amide group of one molecule and the carboxylic acid's carbonyl group of another, while O—H⋯O=C bonds link the carboxylic acid of one molecule to the amide carbonyl of a neighbor. This network of interactions creates a ribbon-like structure in the crystal lattice. researchgate.net

Furthermore, the study of N-acetyl-L-alanine derivatives shows a preference for an extended conformation, stabilized by various weak hydrogen bonds and dipole interactions. bibliotekanauki.pl Theoretical conformational analyses, often performed using DFT or other quantum mechanical methods, can generate potential energy surfaces to identify stable conformers and the energy barriers between them. nih.gov For N-Chloroacetyl-L-alanine, such studies would explore the rotation around key single bonds (torsion angles) to determine its preferred shapes in different environments.

Table 2: Selected Torsion Angles in N-Acyl-Alanine Derivatives (Illustrative)

Torsion Angle Description Typical Value (Degrees)
φ (phi) C-N-Cα-C -180 to 180
ψ (psi) N-Cα-C-N -180 to 180
ω (omega) Cα-C-N-C ~180 (trans) or ~0 (cis)

Note: This table describes the key torsion angles that define the conformation of such molecules. Specific values would be determined by experimental or computational analysis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Chloroacetylated Peptides

The synthesis of peptides incorporating a chloroacetyl group is a cornerstone for many of its applications, particularly in creating cyclic peptides, conjugates, and molecular probes. While established methods like solid-phase peptide synthesis (SPPS) are routinely used, future research is geared towards developing more efficient, selective, and environmentally friendly strategies.

Conventional synthesis often involves the use of automated solid-phase peptide synthesizers where N-chloroacetylglycylglycine or chloroacetyl chloride can be incorporated at the N-terminus of a peptide chain. medchemexpress.com Another approach utilizes Chloromethylcarbonyloxysuccinimide (ClAc-OSu) to attach the chloroacetyl group to the elongated peptide chain on a resin support. nih.gov These methods are robust but can involve harsh chemicals and laborious purification steps.

Emerging strategies are exploring chemoenzymatic peptide synthesis (CEPS), which combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govchalcogen.ro Hydrolase enzymes, such as proteases, can be used to form peptide bonds in reverse of their natural hydrolytic function. nih.gov The development of engineered enzymes and the use of unconventional reaction media, like ionic liquids or frozen aqueous solutions, are expanding the scope of CEPS for producing chloroacetylated peptides with high purity and yield, while minimizing the need for extensive protecting group chemistry. nih.gov

A summary of current and emerging synthetic approaches is presented in Table 1.

Synthetic Strategy Description Key Reagents/Components Advantages Challenges
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing peptide chain on a solid support. medchemexpress.comcymitquimica.comFmoc- or Boc-protected amino acids, coupling reagents (e.g., HBTU), solid support resin, chloroacetylating agents (e.g., chloroacetyl chloride, ClAc-OSu). medchemexpress.comnih.govAutomation, high throughput, well-established protocols.Use of harsh chemicals, generation of waste, potential for side reactions.
Solution-Phase Synthesis Synthesis of peptide fragments in solution followed by their condensation.Protected amino acids, coupling reagents.Scalability, easier purification of intermediates.Time-consuming, risk of racemization.
Chemoenzymatic Peptide Synthesis (CEPS) Use of enzymes (e.g., proteases) to catalyze peptide bond formation. nih.govchalcogen.roProteases (e.g., papain, chymotrypsin), amino acid esters. nih.govHigh stereoselectivity, mild reaction conditions, minimal side-chain protection. chalcogen.roLimited substrate scope of enzymes, potential for product hydrolysis. nih.gov

Exploration of Unconventional Biochemical Pathways Modulated by Chloroacetyl-L-Alanine Derivatives

While the chloroacetyl group is well-known for its utility as a reactive handle for covalent modification of biomolecules, particularly through reaction with cysteine residues, emerging research is beginning to uncover more nuanced and unconventional roles for this compound derivatives in modulating biochemical pathways.

One area of interest is the development of prodrugs that release bioactive molecules in specific cellular environments. For instance, cephalosporin (B10832234) derivatives containing a β-chloro-l-alanine moiety have been designed to be activated by β-lactamase enzymes. Upon cleavage, the released β-chloro-l-alanine acts as an inactivator of alanine (B10760859) racemase, an essential bacterial enzyme. This strategy represents a targeted approach to antibiotic delivery, where the drug is activated in the presence of bacteria expressing the target enzyme.

Furthermore, derivatives such as N-(2-Chloroacetyl)-beta-alanine have been identified as potential hydrogen bond stabilizers, which could influence the conformation and function of proteins and nucleic acids. This suggests a mechanism of action that goes beyond simple covalent modification, potentially impacting protein folding, enzyme kinetics, and protein-protein interactions through non-covalent means. There is also evidence that N-(2-Chloroacetyl)-beta-alanine may act as an inhibitor of the enzyme azaserine.

The use of chloroacetyl-coenzyme A as a tool to identify protein substrates for Gcn5-related N-acetyltransferases (GNATs) highlights another unconventional application. By transferring the chloroacetyl group to substrate proteins, these enzymes can be identified and their functions elucidated, opening new avenues for understanding cellular regulation.

Future research will likely focus on designing this compound derivatives that can modulate pathways involved in sugar and acid metabolism, immune responses, and energy provision for tissues, which are all processes influenced by alanine metabolism. rsc.orgnih.gov

Advancements in Computational Modeling for Structure-Function Correlation

Computational modeling is becoming an indispensable tool for understanding the relationship between the structure of this compound derivatives and their biological function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular dynamics (MD) simulations are providing insights that can guide the rational design of new compounds with enhanced activity and specificity.

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric factors, QSAR can identify the key structural features that govern the potency of this compound derivatives as enzyme inhibitors or receptor ligands. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Molecular dynamics simulations offer a more dynamic and detailed view of the interactions between chloroacetylated peptides and their biological targets at the atomic level. MD simulations can predict the binding poses of these molecules in enzyme active sites or receptor binding pockets, revealing the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to binding affinity. For example, computational analysis has been used to develop models of analogue-receptor binding for the L-alanine (B1666807) receptor, suggesting the presence of a hydrophobic pocket and highlighting the importance of ionic interactions. nih.gov Such simulations can also be used to study the conformational changes that occur upon binding and to calculate the free energy of binding, providing a theoretical basis for understanding structure-activity relationships.

The integration of machine learning with molecular dynamics is a particularly promising new direction. This approach can be used to predict the structural ensembles of cyclic peptides, which is crucial for understanding their cell permeability and therapeutic potential. rsc.org

Computational Method Application to this compound Derivatives Potential Insights
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of novel derivatives based on their chemical structure.Identification of key structural features for activity, prioritization of synthetic targets.
Molecular Docking Predicting the preferred binding orientation of a derivative to its target protein.Elucidation of binding modes, rationalization of observed activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a derivative and its complex with a biological target over time. researchgate.netUnderstanding conformational changes upon binding, calculating binding free energies, predicting the stability of the complex.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the mechanism of covalent bond formation between the chloroacetyl group and a target residue with high accuracy.Detailed understanding of the reaction mechanism, calculation of activation energies.

Integration with Advanced Biological Systems Research and Mechanistic Elucidation

To fully understand the biological impact of this compound derivatives, it is essential to move beyond the study of single targets and embrace a more holistic, systems-level perspective. Advanced biological research techniques, such as proteomics and metabolomics, are being integrated to elucidate the complex mechanisms of action of these compounds and to identify their broader effects on cellular networks.

Proteomics, the large-scale study of proteins, can be used to identify the cellular targets of this compound derivatives. By using a tagged version of the compound, researchers can pull down its binding partners from a complex cell lysate and identify them using mass spectrometry. This approach can reveal not only the intended target but also any off-target interactions, providing a more complete picture of the compound's selectivity and potential side effects. Proteomic analysis can also reveal changes in protein expression levels following treatment with a this compound derivative, offering clues about the downstream pathways that are affected. For instance, proteomic studies have been used to analyze the effects of alanine on cellular processes, such as enhancing the production of reactive oxygen species (ROS) induced by aminoglycosides. nih.gov

Metabolomics, the comprehensive analysis of metabolites in a biological system, can provide a functional readout of the cellular response to a this compound derivative. By measuring the changes in the levels of various metabolites, such as amino acids, sugars, and lipids, researchers can identify the metabolic pathways that are perturbed by the compound. This can help to uncover novel mechanisms of action and to identify biomarkers of drug response.

The integration of these "omics" data with computational network biology represents a powerful approach for mechanistic elucidation. By mapping the identified protein targets and perturbed metabolic pathways onto known biological interaction networks, it is possible to generate hypotheses about the compound's mode of action at a systems level. This integrated approach will be crucial for the future development of this compound derivatives as precision tools for research and medicine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chloroacetyl-L-alanine with high purity, and how can reaction efficiency be validated?

  • Methodology :

  • Use a two-step synthesis: (1) Protect the amino group of L-alanine using chloroacetyl chloride in an alkaline aqueous medium (pH 8–9) at 0–4°C to minimize hydrolysis. (2) Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
  • Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structural integrity via 1H^1H-NMR (e.g., δ 4.2 ppm for the α-proton of alanine) and mass spectrometry (ESI-MS, [M+H]+^+ expected at m/z 180.6) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 37°C, and 50°C.
  • Monitor degradation kinetics using UV-Vis spectroscopy (λ = 210–220 nm for peptide bond absorption) and quantify residual compound via HPLC .
  • Report degradation products using LC-MS to identify hydrolysis pathways (e.g., dechlorination or cleavage of the chloroacetyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal splitting or unexpected MS fragments) during structural validation?

  • Methodology :

  • For NMR discrepancies :
  • Perform 13C^{13}C-NMR DEPT experiments to confirm carbon environments or use 2D-COSY/HMQC to resolve overlapping signals caused by conformational isomers .
  • For MS anomalies :
  • Compare experimental fragments with in silico predictions (e.g., mMass or Mass Frontier software) to identify unexpected adducts or decomposition products .
  • Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl group confirmation) .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?

  • Methodology :

  • Fit inhibition curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation:
    Y=Vmax1+([I]IC50)nY = \frac{V_{\text{max}}}{1 + \left(\frac{[I]}{IC_{50}}\right)^n}

where nn = Hill coefficient, [I][I] = inhibitor concentration.

  • Report confidence intervals for IC50IC_{50} values and use ANOVA to compare inhibition across enzyme isoforms .

Q. How can computational modeling improve the design of this compound derivatives for targeted protein interactions?

  • Methodology :

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of the target protein (e.g., proteases or acyltransferases).
  • Optimize ligand binding by modifying the chloroacetyl group’s electronic properties (DFT calculations at B3LYP/6-31G* level) .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .

Data Contradiction & Reproducibility

Q. How should researchers address low reproducibility in this compound synthesis yields across laboratories?

  • Methodology :

  • Audit variables:
  • Reagent quality : Ensure chloroacetyl chloride is anhydrous (Karl Fischer titration).
  • Reaction conditions : Standardize stirring rate, inert gas purging, and temperature control (±0.5°C) .
  • Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to enable cross-lab validation .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays using this compound?

  • Methodology :

  • Implement internal controls:
  • Include a reference inhibitor (e.g., chloroacetyl-D-alanine) in each assay plate.
  • Normalize activity data to a housekeeping enzyme (e.g., lactate dehydrogenase) .
  • Use blinded data analysis to reduce observer bias .

Critical Evaluation & Reporting

Q. How should conflicting results about this compound’s metabolic stability be interpreted in peer-reviewed literature?

  • Methodology :

  • Conduct a systematic review:
  • Tabulate studies by experimental conditions (e.g., cell lines vs. in vivo models, incubation times).
  • Use meta-analysis tools (RevMan) to assess heterogeneity and publication bias .
  • Propose follow-up experiments (e.g., isotope tracing to track metabolite pathways) .

Q. What criteria define rigorous evidence for this compound’s proposed mechanism of action in enzyme inhibition?

  • Methodology :

  • Require three independent lines of evidence :
  • Kinetic studies (e.g., Lineweaver-Burk plots for competitive vs. noncompetitive inhibition).
  • Structural data (co-crystallization or cryo-EM of enzyme-inhibitor complexes).
  • Cellular validation (e.g., CRISPR knockouts to confirm target specificity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.